molecular formula C6H7BrN2O2S B594491 Ethyl 5-amino-2-bromothiazole-4-carboxylate CAS No. 1228281-54-6

Ethyl 5-amino-2-bromothiazole-4-carboxylate

Cat. No. B594491
M. Wt: 251.098
InChI Key: KKIJIGUQUMOZEO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent . It appears as a pale-yellow to yellow-brown to red solid . It is used for the preparation of anticonvulsants .


Synthesis Analysis

The synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate involves several steps. The yield is around 60%, with a melting point of 200–202 °C . The process involves the use of petroleum ether and ethyl acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 5-amino-2-bromothiazole-4-carboxylate is C6H7BrN2O2S . The 2-aminothiazole ring and the ethyl carboxylate group are almost planar . All geometric parameters are in excellent agreement with those found for the 4-phenyl analogues .


Chemical Reactions Analysis

The chemical reactions of Ethyl 5-amino-2-bromothiazole-4-carboxylate are complex and involve several steps. The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms contributes to the creation of a film layer on copper’s surface by adsorption .


Physical And Chemical Properties Analysis

Ethyl 5-amino-2-bromothiazole-4-carboxylate has a molecular weight of 251.1 . It has a density of 1.654, a melting point of 75-79 ºC, a boiling point of 289 ºC, and a refractive index of 1.57 .

Scientific Research Applications

1. Crystallography

  • Application : The compound has been studied for its crystal structure .
  • Method : The crystal structure was determined using X-ray diffraction .
  • Results : The crystal structure of the compound was successfully determined, providing valuable information about its molecular geometry .

2. Corrosion Inhibition

  • Application : The compound has been used as a corrosion inhibitor for copper in an acidic environment .
  • Method : The corrosion inhibition was studied using polarization and weight loss methods at different inhibitor concentrations ranging from 100-400 ppm .
  • Results : The compound was found to inhibit the corrosion of copper in an acidic environment .

3. Pharmaceutical Intermediate

  • Application : The compound is used as a pharmaceutical intermediate .
  • Method : The specific methods of application in pharmaceutical synthesis would depend on the specific drug being synthesized .
  • Results : The outcomes would also depend on the specific drug being synthesized .

4. Organic Synthetic Reagent

  • Application : The compound is used as an organic synthetic reagent .
  • Method : The specific methods of application would depend on the specific reaction being carried out .
  • Results : The outcomes would also depend on the specific reaction being carried out .

5. Preparation of Anticonvulsants

  • Application : The compound is used for the preparation of anticonvulsants .
  • Method : The specific methods of application in pharmaceutical synthesis would depend on the specific drug being synthesized .
  • Results : The outcomes would also depend on the specific drug being synthesized .

6. Pharmaceutical Intermediate

  • Application : The compound is used as a pharmaceutical intermediate .
  • Method : The specific methods of application in pharmaceutical synthesis would depend on the specific drug being synthesized .
  • Results : The outcomes would also depend on the specific drug being synthesized .

Safety And Hazards

Ethyl 5-amino-2-bromothiazole-4-carboxylate is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statement P261 .

Future Directions

Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent used for the preparation of anticonvulsants . Future research may explore its potential applications in the treatment of other diseases.

Relevant Papers Several papers have been published on Ethyl 5-amino-2-bromothiazole-4-carboxylate. One paper discusses the crystal structure of the compound . Another paper discusses the use of the compound as an inhibitor on the surface of metal . These papers provide valuable insights into the properties and potential applications of Ethyl 5-amino-2-bromothiazole-4-carboxylate.

properties

IUPAC Name

ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIJIGUQUMOZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-bromothiazole-4-carboxylate

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (0.54 g, 3.03 mmol) was added to a solution of 5-aminothiazole-4-carboxylic acid ethyl ester (0.44 g, 2.53 mmol) [prepared according to the procedure described by Golankiewicz et al. (Tetrahedron, 41 (24), 5989-5994 (1985))] in acetonitrile (10 mL), and the mixture was stirred for 30 min. The reaction mixture was diluted with EtOAc (50 mL) and washed with 5% K2CO3 aq. solution (25 mL) followed by brine (25mL). The organic layer was dried over Na2SO4 and concentrated. The residue was purified by silica gel column chromatography eluted with 15% EtOAc in hexane to give 0.37 g (58% yield) of the titled compound.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
58%

Citations

For This Compound
1
Citations
Y Zeng, L Nie, L Liu, C Niu, Y Li… - Journal of …, 2022 - Wiley Online Library
A novel of 40 pyrrolo[1,2‐a]thiazolo[5,4‐d]pyrimidinone derivatives were designed and synthesized as cholinesterase inhibitor agents. The in vitro enzyme assays proved that most of …
Number of citations: 8 onlinelibrary.wiley.com

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